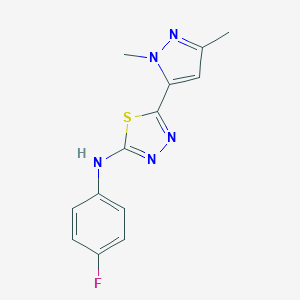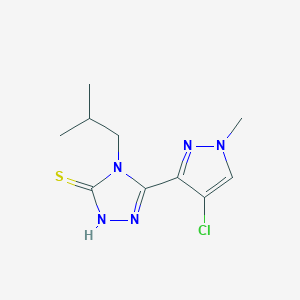
5-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine, commonly known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiadiazole derivative and is primarily used as a feed additive for livestock, particularly for aquaculture. However, its potential applications extend beyond this, and it has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DMPT is not fully understood. However, it has been suggested that DMPT may act through the regulation of various metabolic pathways in the body. It has been shown to increase the expression of genes involved in glucose and lipid metabolism, which may contribute to its effects on growth and feed efficiency in livestock.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects. In livestock, DMPT has been shown to improve feed intake, growth rate, and feed efficiency. It has also been shown to increase the expression of genes involved in glucose and lipid metabolism. In vitro studies have suggested that DMPT may have anti-cancer properties by inhibiting cell proliferation and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMPT in lab experiments include its potential applications in various fields, including agriculture, medicine, and environmental science. It also has a relatively low toxicity and is easy to synthesize. However, the limitations of using DMPT in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of DMPT. In agriculture, further research is needed to determine the optimal dosage and duration of DMPT supplementation for livestock. In medicine, further studies are needed to determine the potential anti-cancer properties of DMPT and its mechanism of action. In environmental science, further research is needed to determine the effectiveness of DMPT as a soil fumigant and its potential impact on the environment.
Conclusion:
In conclusion, DMPT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied for its various biochemical and physiological effects and has shown potential as a feed additive for livestock, an anti-cancer agent, and a soil fumigant. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
DMPT can be synthesized through a multi-step process involving the reaction of pyrazole, 4-fluoroaniline, and thiocarbonyldiimidazole. The reaction mixture is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
DMPT has been extensively studied for its various applications in scientific research. It has been found to have potential applications in the fields of agriculture, medicine, and environmental science. In agriculture, DMPT has been used as a feed additive for livestock as it has been shown to improve feed intake, growth rate, and feed efficiency. In medicine, DMPT has been studied for its potential use as an anti-cancer agent due to its ability to inhibit cell proliferation and induce apoptosis. In environmental science, DMPT has been studied for its potential use as a soil fumigant to control soil-borne pests and diseases.
Propriétés
Formule moléculaire |
C13H12FN5S |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
5-(2,5-dimethylpyrazol-3-yl)-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H12FN5S/c1-8-7-11(19(2)18-8)12-16-17-13(20-12)15-10-5-3-9(14)4-6-10/h3-7H,1-2H3,(H,15,17) |
Clé InChI |
JYRIENRENJWKGK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C2=NN=C(S2)NC3=CC=C(C=C3)F)C |
SMILES canonique |
CC1=NN(C(=C1)C2=NN=C(S2)NC3=CC=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)
![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
![5-[(3,5-dimethylpyrazol-1-yl)methyl]-~{N}-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B279858.png)
![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide](/img/structure/B279861.png)
![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B279862.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B279873.png)
![(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B279875.png)

